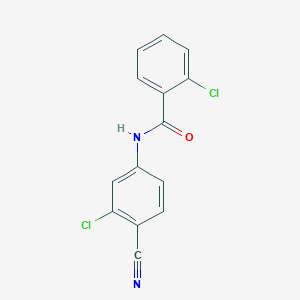

2-chloro-N-(3-chloro-4-cyanophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)benzamide and its derivatives involves several key steps, including acylation and substitution reactions. The compound has been synthesized through efficient methodologies, highlighting the versatility and reactivity of the cyanomethylene functionality in constructing new heterocycles hybrid with various moieties. These synthetic approaches provide a basis for the development of novel compounds with enhanced properties and potential applications in various fields, such as insecticidal activities (Mohamed et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using X-ray crystallography and spectroscopic techniques. These studies reveal important details about the geometric configuration, bond lengths, and angles, contributing to a deeper understanding of the compound's chemical behavior. The analyses show how the molecular structure impacts the compound's reactivity and stability, providing insights into its chemical properties and potential applications (Demir et al., 2016).

Scientific Research Applications

Synthesis and Antipathogenic Activity

Research has focused on synthesizing derivatives such as acylthioureas with potential antipathogenic activity. These compounds have been tested for their interactions with bacterial cells, showing significant anti-microbial and antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Copolymerization Processes

The radical copolymerization of monohalogenphenyl maleimides with styrene and butadiene has been explored to determine monomer reactivity ratios and study the thermal stability and flammability of the resulting copolymers (Bezděk & Hrabák, 1979).

Theoretical Analysis and Characterization

Studies have conducted detailed theoretical analyses, including crystal structure analysis, spectral investigations (IR, NMR, UV-Vis), and calculations (DFT, NBO, NLO) on benzoyl-N-(chlorophenyl)-oxo-phenylpropanamides. These investigations provide insights into the molecular structure, electronic properties, and potential applications of these compounds in various fields (Demir et al., 2016).

Anti-Tubercular Applications

Ultrasound-assisted synthesis has been utilized to create derivatives with promising anti-tubercular activity. These studies include in vitro evaluations against Mycobacterium tuberculosis and cytotoxicity tests, highlighting the therapeutic potential of these compounds (Nimbalkar et al., 2018).

Coordination and Reactivity Studies

Research on the synthesis, coordination, and reactivity of isocyanides and their complexes with Pt(II) and Pd(II) metal ions has been performed. These studies explore the formation of benzoxazin-2-ylidene derivatives and their potential applications in material science and catalysis (Facchin et al., 2002).

properties

IUPAC Name |

2-chloro-N-(3-chloro-4-cyanophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-12-4-2-1-3-11(12)14(19)18-10-6-5-9(8-17)13(16)7-10/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRBWOGNYFEYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)

![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)

![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)

![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)

![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)